molecular formula C22H22N2O B12905523 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-33-0

3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12905523
CAS No.: 918646-33-0
M. Wt: 330.4 g/mol
InChI Key: WMQVZPLBXTZOTO-UHFFFAOYSA-N
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Description

3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biquinoline core, which is substituted with four methyl groups, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its antifungal activity.

    DL-Alpha-Tocopheryl Acetate: A form of Vitamin E with antioxidant properties.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in organic synthesis and medicinal chemistry.

Uniqueness

3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its unique biquinoline core and the presence of four methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

918646-33-0

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3,4,4,8-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C22H22N2O/c1-14-8-7-10-18-20(14)24(21(25)15(2)22(18,3)4)17-12-16-9-5-6-11-19(16)23-13-17/h5-13,15H,1-4H3

InChI Key

WMQVZPLBXTZOTO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C=CC=C2C1(C)C)C)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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